molecular formula C7H9F2NO3 B13073865 1-Acetyl-4,4-difluoropyrrolidine-3-carboxylic acid

1-Acetyl-4,4-difluoropyrrolidine-3-carboxylic acid

Cat. No.: B13073865
M. Wt: 193.15 g/mol
InChI Key: SZFMMJMFEPWALX-UHFFFAOYSA-N
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Description

1-Acetyl-4,4-difluoropyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C7H9F2NO3 and a molecular weight of 193.15 g/mol . This compound is notable for its unique structure, which includes a pyrrolidine ring substituted with acetyl and difluoromethyl groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-Acetyl-4,4-difluoropyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent functionalization. The specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

1-Acetyl-4,4-difluoropyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-Acetyl-4,4-difluoropyrrolidine-3-carboxylic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-Acetyl-4,4-difluoropyrrolidine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s fluorinated groups can enhance binding affinity and selectivity, while the acetyl group may participate in covalent bonding or hydrogen bonding interactions. These interactions can modulate the activity of target proteins and influence biological pathways, leading to specific physiological effects .

Comparison with Similar Compounds

1-Acetyl-4,4-difluoropyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific structural features and resulting properties.

Properties

Molecular Formula

C7H9F2NO3

Molecular Weight

193.15 g/mol

IUPAC Name

1-acetyl-4,4-difluoropyrrolidine-3-carboxylic acid

InChI

InChI=1S/C7H9F2NO3/c1-4(11)10-2-5(6(12)13)7(8,9)3-10/h5H,2-3H2,1H3,(H,12,13)

InChI Key

SZFMMJMFEPWALX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(C(C1)(F)F)C(=O)O

Origin of Product

United States

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